molecular formula C18H21N3O3S B3008033 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile CAS No. 894016-79-6

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile

Cat. No. B3008033
CAS RN: 894016-79-6
M. Wt: 359.44
InChI Key: GMMWQCKIAVTOPB-UHFFFAOYSA-N
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Description

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile is a complex organic molecule that features an indole core, which is a structure common in many natural products and pharmaceuticals. The molecule is further modified with a sulfonyl group attached to the indole ring and an azepan (heptamino) ring linked through an oxoethyl chain. This structure suggests potential for a variety of chemical interactions and biological activities.

Synthesis Analysis

While the specific synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile is not detailed in the provided papers, the interaction of acetonitrile with trifluoromethanesulfonic acid as described in paper could potentially be a step in the synthesis of similar compounds. The formation of various cations and neutral compounds in this reaction indicates the reactivity of acetonitrile in the presence of strong acids, which could be utilized in the synthesis of complex molecules like the one .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple functional groups. The indole core provides aromatic stability, while the sulfonyl group could introduce electron-withdrawing properties, affecting the molecule's reactivity. The azepan ring adds a seven-membered cyclic amine, which could contribute to the compound's three-dimensional conformation and potential binding properties.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The sulfonyl group, for instance, could participate in sulfonylation reactions, while the azepan ring could engage in nucleophilic substitution reactions due to its amine functionality. The presence of acetonitrile in the molecule might also suggest susceptibility to nucleophilic attack, as seen in the reactions described in paper , where acetonitrile interacts with trifluoromethanesulfonic acid to form various products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile would be influenced by its molecular structure. The compound is likely to be polar due to the presence of the sulfonyl group and the azepan ring's nitrogen, which could affect its solubility in polar solvents like acetonitrile. The spectroscopic characterization of similar compounds with sulfonyl groups, as mentioned in paper , suggests that such compounds can form complexes with bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene in acetonitrile, indicating potential reactivity and solubility characteristics that could be relevant for the compound .

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile, and its derivatives, are primarily involved in chemical synthesis. For instance, in the study of sulfonation of indoles, researchers found that using chlorosulfonic acid in acetonitrile leads to the efficient synthesis of various sulfonamide derivatives, which are key in creating a range of chemical compounds (Janosik et al., 2006). This type of chemical reaction is fundamental in medicinal chemistry and drug design.

Role in Heterocyclic Compound Formation

The compound also plays a role in the formation of heterocyclic compounds. In a study by Acheson et al. (1972), the interaction of indoles with dimethyl acetylenedicarboxylate in acetonitrile was shown to form benzazepines, a type of heterocyclic compound. This demonstrates its utility in synthesizing complex organic structures, which are crucial in the development of new pharmaceuticals and materials (Acheson et al., 1972).

Involvement in Triazole Formation

Moreover, the compound is involved in the synthesis of triazoles, as indicated in a study by Efimov et al. (2014). The research focused on the reactions of β-azolylenamines with sulfonyl azides in acetonitrile, leading to the formation of 1H-4-(azol-5-yl)-1,2,3-triazoles. Triazoles are a significant class of compounds with various applications in medicinal chemistry and agriculture (Efimov et al., 2014).

Sulfonyl Group Rearrangement

Another significant application is seen in the study of sulfonyl group rearrangement. Yamauchi et al. (2010) reported that 1,2-rearrangement of a sulfonyl group occurs in 1-sulfonyl-1,2,3-triazoles treated with 4-dimethylaminopyridine in acetonitrile. This rearrangement is important in organic synthesis and drug design, offering pathways to synthesize new molecular structures (Yamauchi et al., 2010).

properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c19-9-12-25(23,24)17-13-21(16-8-4-3-7-15(16)17)14-18(22)20-10-5-1-2-6-11-20/h3-4,7-8,13H,1-2,5-6,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMWQCKIAVTOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile

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